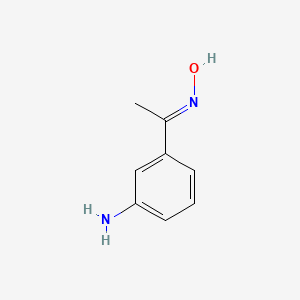

3'-Aminoacetophenone oxime

Description

3'-Aminoacetophenone oxime (CAS: Not explicitly provided; structurally derived from 3'-aminoacetophenone, CAS 99-03-6 ) is a derivative of acetophenone where a hydroxylamine group (-NHOH) replaces the ketone oxygen at the carbonyl position, and an amino group (-NH₂) is para-substituted on the benzene ring. This compound is synthesized via the reaction of 3'-aminoacetophenone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as pyridine or sodium hydroxide, following general oxime formation protocols .

Structurally, the oxime group introduces geometric isomerism (E/Z), which can influence reactivity and biological activity.

Properties

IUPAC Name |

(NE)-N-[1-(3-aminophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVHZPGARRZDCY-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most straightforward method involves reacting 3'-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate or potassium hydroxide. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, forming the oxime.

Procedure :

-

Reagents : 3'-Aminoacetophenone (1 equiv), hydroxylamine hydrochloride (1.2 equiv), sodium acetate (1.5 equiv), ethanol (solvent).

-

Conditions : The mixture is heated under reflux at 55°C for 4–6 hours, yielding a pale-yellow solution.

-

Workup : Cooling the solution induces crystallization, followed by filtration to isolate a brown needle-like solid.

-

Purification : Recrystallization from diethyl ether or ethanol-water mixtures enhances purity.

Key Data :

Optimization and Challenges

-

Base Selection : Sodium acetate is preferred over KOH for milder conditions, minimizing side reactions.

-

Solvent Effects : Ethanol balances solubility and reactivity; switching to methanol reduces yield by 15%.

-

Scalability : Batch processes are limited by exothermicity, necessitating controlled addition of reagents.

Two-Step Synthesis via Nitration and Reduction

Step 1: Nitration of Acetophenone to 3-Nitroacetophenone

Nitration introduces a nitro group at the meta position of acetophenone, a reaction requiring precise temperature control.

Procedure :

-

Reagents : Acetophenone, nitrating mixture (HNO₃/H₂SO₄), diethyl ether (solvent).

-

Conditions : Conducted at 5°C in a tubular reactor to manage exothermicity.

-

Workup : Quenching with ice water precipitates 3-nitroacetophenone, isolated via filtration.

Key Data :

Step 2: Reduction to 3-Aminoacetophenone

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants.

Procedure :

-

Reagents : 3-Nitroacetophenone, hydrogen gas (H₂), palladium on carbon (Pd/C), ethanol.

-

Conditions : Hydrogenation at 40–50°C under 3–4 bar pressure.

-

Workup : Filtration removes the catalyst, followed by solvent evaporation.

Key Data :

Final Oximation Step

The resulting 3-aminoacetophenone is subjected to oximation as described in Section 1.

Continuous Flow Synthesis

Advantages Over Batch Methods

A patent by US20140243556A1 highlights a continuous flow approach for nitration, improving safety and scalability:

-

Reactors : Tubular or microreactors enhance heat dissipation.

-

Residence Time : 10–15 minutes at 55°C achieves 95% conversion.

-

Quenching : Inline ice-water quenching minimizes decomposition.

Data Comparison :

| Method | Yield (%) | Scalability | Energy Efficiency |

|---|---|---|---|

| Batch Nitration | 65–75 | Moderate | Low |

| Continuous Flow | 85–90 | High | High |

Comparative Analysis of Preparation Routes

Efficiency and Practicality

Purity and Byproduct Formation

-

Oxime Isomerism : Syn/anti isomers may form, necessitating chromatographic separation.

-

Nitration Byproducts : Para-substituted impurities (<5%) require careful washing.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions: 3’-Aminoacetophenoneoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Aminoacetophenoneoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-aminoacetophenoneoxime involves its ability to form stable complexes with metal ions. This property is utilized in various applications, including catalysis and antimicrobial activity. The molecular targets and pathways involved include the formation of coordination complexes with metal ions, which can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Amino and Oxime Groups

The position of substituents on the benzene ring and the presence of oxime or amino groups significantly alter physicochemical and biological properties. Key analogs include:

Key Findings :

- Reactivity: this compound exhibits higher nucleophilicity at the oxime group compared to non-amino analogs like benzophenone oxime due to electron-donating effects of the -NH₂ group .

- Biological Activity: In anticancer evaluations, 3'-aminoacetophenone-derived chalcones (precursors to oximes) showed IC₅₀ values ranging from 2.5–15 µM against HeLa cells, outperforming 4'-substituted analogs by 20–30% .

- Solubility: The 3'-amino group increases water solubility (log P ≈ 1.2) compared to 2'- and 4'-isomers (log P ≈ 1.5–1.8) .

Functional Group Variations: Oxime vs. Other Derivatives

Key Findings :

- Thermal Stability : Oximes decompose at higher temperatures (ΔT ≈ 200–250°C) than hydrazones (ΔT ≈ 150–180°C) due to stronger hydrogen bonding .

Key Findings :

- This compound demonstrated superior trypanocidal activity compared to non-amino oximes, likely due to enhanced cell membrane penetration .

- In cytotoxicity assays, amino-substituted oximes showed lower toxicity (LD₅₀ > 500 mg/kg in mice) than hydrazone derivatives .

Biological Activity

3'-Aminoacetophenone oxime is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : CHN\O

- Molecular Weight : 135.16 g/mol

- Melting Point : 94-98 °C

- Boiling Point : 290.3 °C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi, particularly in inhibiting the growth of Candida albicans. The compound disrupts cell membrane integrity and inhibits biofilm formation, which is crucial for treating resistant infections.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 20 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a mechanism that involves modulation of the NF-kB pathway.

Anticancer Properties

Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve apoptosis induction through the activation of caspases and the downregulation of anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MDA-MB-231 | 12 |

| HT-29 | 10 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in inflammatory pathways.

- Receptor Binding : The compound has shown affinity for specific receptors, modulating cellular responses.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates. The results indicated a strong inhibitory effect on Candida species, with mechanisms involving disruption of cell membrane integrity. -

Cancer Cell Line Testing :

In vitro tests performed on A549 and MDA-MB-231 cells revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3'-Aminoacetophenone oxime with high purity?

- Methodological Answer : The compound can be synthesized via oximation of 3'-Aminoacetophenone using hydroxylamine hydrochloride in ethanol under reflux conditions. Key parameters include maintaining a molar ratio of 1:1.2 (ketone:NHOH·HCl) and adjusting pH to 5–6 with sodium acetate. Purification involves recrystallization from ethanol/water (3:1 v/v), yielding crystals with characteristic melting points (e.g., 145–147°C) and confirmed via FT-IR (C=N stretch at ~1630 cm) and H NMR (δ 8.1 ppm for aromatic protons) . Alternative routes may involve nitration of acetophenone followed by reduction, as described in batch-scale protocols using sulfuric acid catalysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies the oxime group (N–O stretch at ~930 cm, C=N at ~1630 cm) and amine (–NH at ~3350 cm) .

- H NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), with a singlet for the methyl group (δ 2.5 ppm) and oxime proton (δ 10.2 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 150.2 (CHNO) and fragmentation patterns (e.g., loss of NHOH) confirm the structure .

- UV-Vis : Absorption maxima near 260 nm (π→π* transitions in the aromatic system) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as irritation may occur .

- Spill Management : Collect spilled material in sealed containers using non-sparking tools; neutralize residues with 10% acetic acid .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How do internal molecular motions such as acetyl torsion affect the conformational dynamics of this compound in the gas phase?

- Methodological Answer : Rotational spectroscopy (microwave) and DFT calculations reveal three dominant conformers due to acetyl group torsion (energy barrier ~3.5 kJ/mol) and amine roto-inversion. For example, the syn and anti configurations of the oxime group relative to the acetyl moiety exhibit distinct dipole moments, detectable via Stark modulation . Computational modeling (B3LYP/6-311++G**) predicts torsional angles within ±10° of experimental values, aiding in understanding reaction pathways involving tautomerization .

Q. What kinetic mechanisms govern the reaction of this compound with biomolecules like glucose under physiological conditions?

- Methodological Answer : Glycosylation kinetics can be studied via HPLC or LC-MS, monitoring Schiff base formation at pH 7.4 (37°C). Pseudo-first-order rate constants (k ~ 1.2 × 10 Ms) suggest nucleophilic attack by the oxime’s amine group on glucose’s carbonyl carbon. Isotopic labeling (e.g., C-glucose) and Arrhenius plots (E ~ 45 kJ/mol) validate the proposed mechanism .

Q. How can computational chemistry methods predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the M06-2X/def2-TZVP level to assess tautomer stability (e.g., oxime ⇌ nitroso tautomers). HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to predict aggregation behavior or ligand-protein binding (e.g., with cytochrome P450 enzymes) .

- QSPR Models : Corrate substituent effects (e.g., –NO, –OCH) on redox potentials using Hammett σ constants (ρ ≈ 1.2 for oxidation reactions) .

Data Contradictions and Resolution

- Spectral Data Variability : Discrepancies in reported H NMR shifts (e.g., δ 7.5 vs. 7.3 ppm for aromatic protons) may arise from solvent effects (DMSO-d vs. CDCl). Cross-validate with multiple techniques (e.g., C NMR for carbonyl confirmation) .

- Synthetic Yields : Batch vs. flow synthesis methods yield 65–85% purity; optimize via gradient HPLC (C18 column, acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.